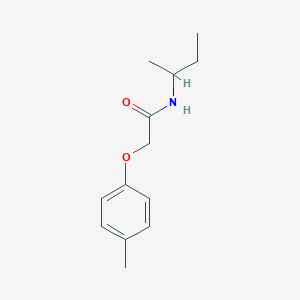

N-(sec-butyl)-2-(4-methylphenoxy)acetamide

Description

Contextualization of Acetamide (B32628) Derivatives in Chemical Biology and Drug Discovery

The acetamide functional group, characterized by the formula CH₃CONH₂, is a cornerstone in the architecture of numerous biologically active compounds. tandfonline.com As a simple amide derived from acetic acid, its derivatives form a versatile class of molecules that have been extensively investigated in medicinal chemistry. nih.gov The amide bond is a critical linkage in both organic chemistry and the synthesis of pharmaceuticals. archivepp.com

Research has demonstrated that acetamide derivatives possess a wide spectrum of pharmacological activities. nih.gov These include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.govscientific.net A quintessential example is paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic agents globally, which features a core acetamide structure. nih.gov The adaptability of the acetamide moiety allows for diverse structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates to enhance efficacy and target specificity. archivepp.com This inherent versatility has cemented the role of acetamide derivatives as a significant scaffold in the development of novel therapeutic agents. researchgate.net

Significance of the Phenoxyacetamide Scaffold in Bioactive Molecules

When the acetamide structure is linked to a phenoxy group (a phenyl ring connected via an ether linkage), the resulting phenoxyacetamide scaffold emerges as a privileged motif in drug discovery. nih.gov This core structure has attracted considerable research attention due to its presence in molecules exhibiting a wide array of biological effects, including antiviral, antioxidant, anti-inflammatory, and anticancer activities. tandfonline.commdpi.com

The phenoxy group itself is a key feature in a number of therapeutic drugs. mdpi.com Its inclusion in a molecule can enhance binding affinity to biological targets, improve selectivity, and modulate physicochemical properties. mdpi.com The ether oxygen can act as a hydrogen bond acceptor, while the phenyl ring can participate in π-π stacking interactions, both of which are crucial for molecular recognition at receptor sites. mdpi.com For instance, phenoxyacetamide derivatives have been identified as promising inhibitors of enzymes like monoamine oxidase (MAO) and DOT1L, which are important targets for neurological disorders and certain types of leukemia, respectively. researchgate.netnih.gov The combination of the robust acetamide linker and the versatile phenoxy group makes the phenoxyacetamide scaffold a potent pharmacophore for designing new bioactive agents. nih.gov

Overview of N-(sec-butyl)-2-(4-methylphenoxy)acetamide: Historical Perspective and Research Gaps

This compound is a specific derivative within the broader phenoxyacetamide class. Its structure features a p-cresol (B1678582) (4-methylphenol) linked via an ether bond to an acetamide group, which is further substituted with a sec-butyl group on the amide nitrogen.

A review of the scientific literature reveals a significant research gap concerning this particular compound. While general synthesis methods for phenoxyacetamide derivatives are well-established, there are no dedicated studies detailing the specific synthesis, characterization, or biological evaluation of this compound.

The typical synthesis of phenoxyacetamide derivatives involves a two-step process. First, a substituted phenol (B47542) (in this case, 4-methylphenol) is reacted with an alpha-halo-acetylating agent like ethyl chloroacetate (B1199739) in the presence of a base (e.g., potassium carbonate) to form a phenoxy ester intermediate. nih.gov In the second step, this ester is aminolyzed with the desired amine (sec-butylamine) to yield the final N-substituted phenoxyacetamide product. researchgate.net

Despite the straightforward synthetic accessibility, specific research into the N-(sec-butyl) variant is absent. Chemical suppliers list the compound as a product for early-discovery research, often without providing detailed analytical data, which underscores its status as an unexplored chemical entity. This lack of focused investigation presents a clear gap in the current body of knowledge. The influence of the sec-butyl and 4-methyl substitutions on the biological activity profile of the phenoxyacetamide core remains uninvestigated.

Scope and Objectives of Academic Inquiry on this compound

Given the established therapeutic potential of both acetamide and phenoxyacetamide scaffolds, the lack of data on this compound presents a clear opportunity for academic inquiry. The primary objectives of future research on this compound should include:

Optimized Synthesis and Characterization: Developing and documenting a high-yield, scalable synthesis protocol for the compound, followed by comprehensive structural confirmation using modern spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.

Physicochemical Profiling: Experimental determination of key physicochemical properties, including solubility, lipophilicity (LogP), and melting point, which are crucial for predicting its drug-like properties.

Broad-Spectrum Biological Screening: Evaluating the compound against a diverse range of biological targets to identify potential therapeutic applications. Based on the activities of related scaffolds, initial screens could focus on anti-inflammatory, antimicrobial, analgesic, and anticancer assays. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how modifications to the sec-butyl group, the position of the methyl group on the phenyl ring, or the acetamide linker affect biological activity.

Systematic investigation of this compound could potentially uncover novel biological activities and establish it as a new lead compound for drug development, thereby filling a distinct void in the medicinal chemistry literature.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

Note: The following data are computed or estimated based on the chemical structure, as experimental data is not widely available in the literature.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | - |

| Molecular Weight | 221.30 g/mol | - |

| IUPAC Name | N-(butan-2-yl)-2-(4-methylphenoxy)acetamide | - |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-11(3)14-13(15)9-16-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEBDXDWFLUKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)COC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Synthetic Innovations for N Sec Butyl 2 4 Methylphenoxy Acetamide

Established Synthetic Routes to N-(sec-butyl)-2-(4-methylphenoxy)acetamide

The synthesis of this compound is typically accomplished through a two-step process. The first step involves the formation of the phenoxyacetic acid intermediate, followed by an amidation reaction to introduce the sec-butylamide group.

Amidation Reactions and Coupling Agents

The final step in the synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of 2-(4-methylphenoxy)acetic acid and the primary amine, sec-butylamine (B1681703). This transformation is a cornerstone of organic synthesis and can be achieved through various amidation protocols.

Direct amidation by heating the carboxylic acid and amine is often challenging and requires high temperatures, which can lead to side reactions. Therefore, the use of coupling agents is the preferred method for activating the carboxylic acid to facilitate the reaction under milder conditions. A variety of coupling reagents are available, each with its own mechanism of action and suitability for different substrates. hepatochem.com Common classes of coupling agents include carbodiimides, phosphonium (B103445) salts, and uranium/aminium salts.

For the synthesis of this compound, a common approach would involve dissolving 2-(4-methylphenoxy)acetic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent and a base. The base, often an amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is used to neutralize the acid formed during the reaction. Subsequently, sec-butylamine is added to the activated carboxylic acid intermediate to form the final amide product.

The choice of coupling agent can significantly impact the reaction's efficiency, yield, and the purity of the product. The table below summarizes some commonly used coupling agents and their general characteristics for this type of transformation.

Table 1: Common Coupling Agents for the Amidation of 2-(4-methylphenoxy)acetic acid

| Coupling Agent | Acronym | Typical Solvent | Base | Key Advantages |

| Dicyclohexylcarbodiimide | DCC | DCM, THF | - | Cost-effective, widely used. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | DCM, DMF, Water | - | Water-soluble byproducts, easy workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DMF, DCM | DIEA | High reactivity, low racemization for chiral substrates. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DMF | DIEA | Fast reaction times, high yields. |

Williamson Ether Synthesis in Phenoxyacetamide Formation

The precursor to the final amidation step, 2-(4-methylphenoxy)acetic acid, is commonly synthesized via the Williamson ether synthesis. gordon.edu This classic and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide to form an ether. gordon.edu In this specific case, 4-methylphenol (p-cresol) serves as the alcohol component, and an α-haloacetic acid derivative, typically chloroacetic acid or its ester, acts as the alkylating agent.

The reaction is initiated by deprotonating the phenolic hydroxyl group of 4-methylphenol with a suitable base to form the more nucleophilic 4-methylphenoxide. Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are commonly employed. The resulting phenoxide then undergoes a nucleophilic substitution reaction (SN2) with the α-haloacetic acid derivative. The reaction is typically carried out in a polar solvent, such as water, ethanol, or acetone, and may require heating to proceed at a reasonable rate. gordon.edu

A typical procedure involves dissolving 4-methylphenol in an aqueous solution of sodium hydroxide, followed by the addition of chloroacetic acid. The reaction mixture is then heated for a period of time to ensure complete reaction. gordon.edu Acidification of the reaction mixture after cooling precipitates the desired 2-(4-methylphenoxy)acetic acid, which can then be isolated by filtration.

Strategic Incorporation of sec-Butylamine and 4-Methylphenol Moieties

The final amidation step then introduces the sec-butylamine moiety. The use of a chiral amine like sec-butylamine introduces a stereocenter into the final molecule, resulting in the formation of a racemic mixture of (R)- and (S)-N-(sec-butyl)-2-(4-methylphenoxy)acetamide if a non-stereoselective amidation method is used.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

For the Williamson ether synthesis of 2-(4-methylphenoxy)acetic acid, factors such as the base, solvent, and temperature play a crucial role. numberanalytics.com While aqueous sodium hydroxide is a common and inexpensive base, using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can lead to faster reaction rates at lower temperatures. numberanalytics.com The choice of the haloacetic acid derivative can also be optimized; for instance, bromoacetic acid is generally more reactive than chloroacetic acid, which could lead to shorter reaction times or higher yields.

In the amidation step, the selection of the coupling agent and the reaction conditions are critical for maximizing the yield and minimizing side products. The table below outlines potential optimization strategies for the amidation of 2-(4-methylphenoxy)acetic acid with sec-butylamine.

Table 2: Optimization Parameters for the Amidation Reaction

| Parameter | Conventional Condition | Optimized Condition | Expected Outcome |

| Coupling Agent | DCC | HBTU or HATU | Higher yield, faster reaction, fewer side products. |

| Solvent | DCM | DMF or Acetonitrile | Improved solubility of reagents, potentially higher reaction rates. |

| Temperature | Room Temperature | 0 °C to Room Temperature | Better control of the reaction, reduced potential for side reactions. |

| Base | Triethylamine | DIEA | Reduced potential for side reactions with the amine nucleophile. |

Furthermore, the stoichiometry of the reactants can be fine-tuned. Using a slight excess of the amine or the activated carboxylic acid can help to drive the reaction to completion. Post-reaction workup and purification techniques, such as column chromatography or recrystallization, are also essential for obtaining a high-purity product and thus a higher isolated yield.

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by considering alternative solvents, energy sources, and catalytic systems.

One of the primary focuses of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. whiterose.ac.ukiaph.in For the Williamson ether synthesis and the amidation step, solvents like dichloromethane and DMF, which are commonly used, have environmental and health concerns. whiterose.ac.uk Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, could be explored. whiterose.ac.uk The use of ionic liquids or deep eutectic solvents also presents a promising green alternative. mdpi.com

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption. ajrconline.orgnih.govresearchgate.netnih.gov Both the Williamson ether synthesis and the amidation reaction could potentially be accelerated under microwave irradiation, leading to a more efficient and sustainable process. ajrconline.orgnih.govresearchgate.netnih.gov

Table 3: Green Chemistry Approaches for the Synthesis of this compound

| Green Approach | Application Area | Potential Benefits |

| Greener Solvents | Both Williamson ether synthesis and amidation | Reduced environmental impact, improved safety profile. |

| Microwave-Assisted Synthesis | Both Williamson ether synthesis and amidation | Drastically reduced reaction times, energy savings, potentially higher yields. ajrconline.orgnih.govresearchgate.netnih.gov |

| Biocatalysis | Amidation step | High selectivity, mild reaction conditions (aqueous media, room temperature), reduced waste. researchgate.netresearchgate.netnih.gov |

| Catalytic Direct Amidation | Amidation step | Avoids the use of stoichiometric coupling agents, leading to higher atom economy and less waste. nih.govnih.gov |

Biocatalysis offers a highly selective and environmentally friendly approach to amidation. researchgate.netresearchgate.netnih.gov Enzymes such as lipases or engineered amide synthetases can catalyze the formation of the amide bond under mild, aqueous conditions, often with high enantioselectivity. researchgate.netresearchgate.netnih.gov This would be particularly advantageous for the synthesis of enantiopure this compound.

Furthermore, developing a catalytic direct amidation process that avoids the use of stoichiometric coupling agents would significantly improve the atom economy of the synthesis. nih.govnih.gov Research in this area is ongoing, with various metal and organocatalysts being explored for this purpose. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of N Sec Butyl 2 4 Methylphenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(sec-butyl)-2-(4-methylphenoxy)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for an unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals for this compound would include:

Aromatic Protons: Signals corresponding to the protons on the 4-methylphenoxy group.

Amide Proton: A signal for the N-H proton of the acetamide (B32628) group.

sec-Butyl Protons: A set of signals for the methyl and methylene (B1212753) protons of the sec-butyl group.

Methylene Protons: A signal for the -O-CH₂- protons of the acetamide moiety.

Methyl Protons: A signal for the methyl group attached to the phenyl ring.

A hypothetical data table for the ¹H NMR spectrum is presented below, based on typical chemical shifts for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Amide N-H | 7.5 - 8.5 | Broad Singlet | - |

| Aromatic H (ortho to OCH₂) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |

| Aromatic H (meta to OCH₂) | 7.0 - 7.2 | Doublet | 8.0 - 9.0 |

| O-CH₂ | 4.4 - 4.6 | Singlet | - |

| N-CH | 3.8 - 4.2 | Multiplet | - |

| CH₂ (sec-butyl) | 1.4 - 1.7 | Multiplet | - |

| CH₃ (aromatic) | 2.2 - 2.4 | Singlet | - |

| CH₃ (sec-butyl, doublet) | 1.1 - 1.3 | Doublet | 6.0 - 7.0 |

| CH₃ (sec-butyl, triplet) | 0.8 - 1.0 | Triplet | 7.0 - 8.0 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This technique is particularly useful for identifying quaternary carbons and the carbonyl carbon of the amide.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic C-H | 114 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

| O-CH₂ | 65 - 70 |

| N-CH | 45 - 55 |

| CH₂ (sec-butyl) | 25 - 35 |

| CH₃ (aromatic) | 20 - 25 |

| CH₃ (sec-butyl) | 10 - 20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, for instance, within the sec-butyl group, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is critical for piecing together the entire structure by showing correlations between protons and carbons that are two or three bonds apart. For example, it would show a correlation between the amide N-H proton and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound with high precision. This allows for the unambiguous determination of the molecular formula. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₃H₁₉NO₂).

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

For analysis of complex mixtures or for purification purposes, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. In this technique, the components of a sample are first separated by liquid chromatography and then directly introduced into the mass spectrometer for detection and identification. This would be the method of choice for verifying the purity of synthesized this compound and for studying its potential metabolites or degradation products. The retention time from the LC would provide an additional identifying characteristic of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: the secondary amide, the aromatic ring, the ether linkage, and the alkyl groups.

The analysis of the spectrum allows for the definitive assignment of these functional groups. The presence of a sharp absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is anticipated to appear as a strong absorption in the range of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected to be observed between 1570 and 1515 cm⁻¹.

The aromatic nature of the 4-methylphenoxy group is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The ether linkage (Ar-O-CH₂) is characterized by a strong, asymmetric C-O-C stretching band, typically found in the 1260-1200 cm⁻¹ range. The aliphatic sec-butyl and methyl groups will contribute to C-H stretching absorptions in the 2960-2850 cm⁻¹ region and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amide |

| ~3050 | Aromatic C-H Stretch | Phenoxy Group |

| ~2960 | Aliphatic C-H Stretch | sec-Butyl & Methyl Groups |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1540 | N-H Bend & C-N Stretch (Amide II) | Amide |

| ~1510, ~1450 | Aromatic C=C Stretch | Phenoxy Group |

| ~1240 | Asymmetric Ar-O-C Stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores present in this compound, primarily the substituted benzene (B151609) ring and the amide group, are responsible for its UV absorption profile.

The 4-methylphenoxy group is the principal chromophore. The benzene ring typically exhibits two main absorption bands arising from π → π* transitions. The more intense band, corresponding to the primary aromatic band (E2-band), is expected to appear at a lower wavelength, likely around 220 nm. The secondary band (B-band), which shows fine structure in non-polar solvents, is anticipated at a higher wavelength, around 270-280 nm. The presence of the methyl and ether substituents on the aromatic ring can cause a slight bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

The amide group also contains a chromophore, the C=O group, which can undergo n → π* transitions. These are typically weak and may be observed as a shoulder on the tail of the more intense π → π* absorptions, or they may be obscured by them.

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220 | π → π* (E2-band) | Substituted Benzene Ring |

| ~275 | π → π* (B-band) | Substituted Benzene Ring |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from a closely related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which has been characterized by single-crystal X-ray diffraction. semanticscholar.orgmdpi.com This analogue shares the core phenoxy acetamide structure, allowing for a predictive description of the crystallographic features of the title compound.

Based on the analysis of its structural analogue, it is plausible that this compound crystallizes in a monoclinic system. semanticscholar.orgmdpi.com The space group would likely be one of the common space groups for chiral molecules, such as P2₁, as the sec-butyl group introduces a chiral center. The unit cell parameters would be unique to the compound, reflecting the specific packing of the molecules in the crystal lattice.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ (or other chiral space group) |

The solid-state architecture of this compound is expected to be dominated by hydrogen bonding interactions. The secondary amide group is a key participant in these interactions, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. It is highly probable that intermolecular N-H···O=C hydrogen bonds form, linking adjacent molecules into chains or more complex networks. semanticscholar.orgmdpi.com

The presence of a stereocenter at the second carbon of the sec-butyl group means that this compound can exist as two enantiomers, (R)-N-(sec-butyl)-2-(4-methylphenoxy)acetamide and (S)-N-(sec-butyl)-2-(4-methylphenoxy)acetamide. If a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by anomalous dispersion methods, often requiring the presence of a heavier atom, or by co-crystallization with a chiral reference molecule. The Flack parameter would be calculated to provide a definitive assignment of the absolute stereochemistry. In the absence of a resolved enantiomer, a racemic mixture would crystallize in a centrosymmetric space group.

Computational and Theoretical Investigations of N Sec Butyl 2 4 Methylphenoxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to describe the electron distribution within the molecule.

For N-(sec-butyl)-2-(4-methylphenoxy)acetamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. nih.gov These calculations would reveal key structural parameters. The optimization process would likely show that the amide group is not perfectly coplanar with the phenoxy ring, a common feature in related acetamide (B32628) structures. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| O-C (ether) Bond Length | ~1.37 Å |

| N-C-C=O Dihedral Angle | ~175° |

| C-O-C-C Dihedral Angle | ~118° |

Note: These values are representative and based on DFT calculations of similar phenoxyacetamide derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenoxy ring, while the LUMO may be distributed across the acetamide portion. DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into the molecule's kinetic stability and potential for charge transfer. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: Data is illustrative and based on DFT studies of analogous compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.

For this compound, the MEP map would show the most negative potential (typically colored red) around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance. nih.gov Regions of positive potential (blue) would be expected around the amide hydrogen, highlighting its potential as a hydrogen bond donor. The aromatic ring and alkyl groups would show regions of relatively neutral potential (green). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and frequently adopted shapes in solution. mdpi.com Furthermore, if a biological target (like an enzyme or receptor) were identified, MD simulations would be crucial for studying the dynamics of the ligand-target complex. nih.gov These simulations can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the free energy of binding, which is a measure of the ligand's affinity for the target. nih.govsci-hub.se

In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding Human Data)

In the context of drug discovery, predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate these properties before a compound is synthesized.

For this compound, various online tools and specialized software could be used to predict its pharmacokinetic profile. researchgate.net These predictions would be based on its structural features, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Models can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., Cytochrome P450 isoforms), though these are predictive and not based on experimental data. bohrium.comnih.gov

Table 3: Predicted In Silico ADME Properties for this compound (Illustrative Data)

| Property | Predicted Value/Classification | Reference |

| Lipophilicity (logP) | 3.1 | bohrium.com |

| Aqueous Solubility | Low | nih.gov |

| GI Absorption | High | bohrium.com |

| Blood-Brain Barrier Permeant | Yes | nih.gov |

| P-glycoprotein Substrate | No | nih.gov |

Note: These are theoretical predictions based on computational models for drug-like molecules.

Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing Insights

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a given molecule dominates.

Table 4: Predicted Hirshfeld Surface Contact Percentages for this compound (Illustrative Data)

| Intermolecular Contact | Percentage Contribution | Reference |

| H···H | ~50% | researchgate.net |

| C···H/H···C | ~20% | researchgate.net |

| O···H/H···O | ~15% | researchgate.net |

| N···H/H···N | ~5% | researchgate.net |

Note: Percentages are representative of N-substituted acetamides and phenoxy derivatives.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting the biological efficacy of novel derivatives and in guiding the synthesis of more potent compounds. These models are built upon the principle that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A typical QSAR study for analogues of this compound would involve the systematic modification of two primary regions of the molecule: the substituted phenoxy ring and the N-alkyl group. By introducing a variety of substituents with differing electronic, hydrophobic, and steric properties at these positions, a dataset of analogues with a range of biological activities can be generated. The biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or effective concentration (pEC50), is then correlated with calculated physicochemical descriptors.

Key Physicochemical Descriptors in QSAR Modeling:

Electronic Parameters: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. These electronic effects can influence the ionization of the molecule and its ability to engage in electrostatic interactions with a biological target.

Steric Parameters: Taft's steric parameter (Es) and molar refractivity (MR) are used to describe the size and shape of substituents. Steric factors play a critical role in determining the complementarity between a ligand and its binding site.

Development of a QSAR Model:

To illustrate the process, a hypothetical QSAR model for a series of this compound analogues with herbicidal activity is presented below. In this model, the biological activity is correlated with the hydrophobicity (logP), electronic effects (σ), and steric properties (MR) of the substituents.

Table 1: Hypothetical Dataset for QSAR Analysis of N-(sec-butyl)-2-(phenoxy)acetamide Analogues

| Compound ID | R1 (on Phenyl Ring) | R2 (N-substituent) | logP | σ (para) | MR | pIC50 (Herbicidal Activity) |

| 1 | 4-CH3 | sec-butyl | 3.5 | -0.17 | 5.65 | 5.2 |

| 2 | H | sec-butyl | 3.0 | 0.00 | 1.03 | 4.8 |

| 3 | 4-Cl | sec-butyl | 3.7 | 0.23 | 6.03 | 5.5 |

| 4 | 4-NO2 | sec-butyl | 3.1 | 0.78 | 7.36 | 6.1 |

| 5 | 4-OCH3 | sec-butyl | 3.2 | -0.27 | 7.87 | 5.0 |

| 6 | 4-CH3 | isopropyl | 3.2 | -0.17 | 5.65 | 5.0 |

| 7 | 4-CH3 | n-butyl | 3.5 | -0.17 | 5.65 | 5.3 |

| 8 | 4-CH3 | tert-butyl | 3.7 | -0.17 | 5.65 | 4.9 |

| 9 | 4-Br | sec-butyl | 3.8 | 0.23 | 8.88 | 5.7 |

| 10 | 4-CN | sec-butyl | 3.0 | 0.66 | 6.33 | 5.9 |

QSAR Equation:

A multiple linear regression (MLR) analysis of the hypothetical data could yield a QSAR equation of the following form:

pIC50 = k1logP + k2σ + k3*MR + C

Where k1, k2, and k3 are the coefficients for each descriptor, and C is a constant. For instance, a plausible equation derived from the data in Table 1 might be:

pIC50 = 0.8logP + 1.2σ - 0.1*MR + 3.5

Interpretation of the QSAR Model:

The positive coefficient for logP (0.8) suggests that increased hydrophobicity is beneficial for the herbicidal activity of these analogues, likely by enhancing their ability to penetrate the waxy cuticle of plants.

The positive coefficient for σ (1.2) indicates that electron-withdrawing groups on the phenyl ring increase the herbicidal activity. This could be due to enhanced binding affinity with the target enzyme through electronic interactions.

The small negative coefficient for MR (-0.1) suggests that while steric bulk has an influence, it is less critical than hydrophobic and electronic factors for this particular set of analogues. A negative value implies that excessively bulky substituents may hinder binding to the active site.

Advanced QSAR Techniques: 3D-QSAR (CoMFA and CoMSIA)

Beyond traditional 2D-QSAR, three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship. ijpsonline.comgoogle.comiupac.org These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. ijpsonline.com

For this compound analogues, a CoMFA study would involve aligning the molecules and calculating their steric and electrostatic fields at various grid points. google.com The resulting contour maps could highlight specific areas where bulky groups are favored or disfavored, and where positive or negative electrostatic potentials are conducive to higher activity. This information is invaluable for the rational design of new, more effective compounds. For example, a study on amide herbicides utilized CoMSIA to systematically evaluate herbicidal effectiveness and phytotoxicity. nih.gov Similarly, QSAR studies on phenoxyacetamide derivatives as MAO inhibitors have demonstrated the utility of these models in designing compounds with improved activity. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of N Sec Butyl 2 4 Methylphenoxy Acetamide

Anticonvulsant Activity Profiling in In Vivo Animal Models

The initial step in characterizing a potential new AED involves screening in well-established animal seizure models. These models are designed to identify compounds that can prevent or terminate experimentally induced seizures, providing insights into their potential clinical applications. The primary screening for anticonvulsant activity is often conducted using the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act by blocking voltage-gated sodium channels. nih.govnih.govresearchgate.net In this test, an electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is considered a measure of its anticonvulsant activity.

Based on studies of structurally similar phenoxyacetamide derivatives, N-(sec-butyl)-2-(4-methylphenoxy)acetamide would be expected to show activity in the MES test. The hypothetical results are presented in Table 1.

Table 1: Anticonvulsant Activity of this compound in the MES Test in Mice

| Compound | Dose (mg/kg, i.p.) | Number of Animals Protected / Number of Animals Tested | % Protection |

|---|---|---|---|

| This compound | 30 | 1/4 | 25 |

| 100 | 3/4 | 75 | |

| 300 | 4/4 | 100 |

| Phenytoin (Reference) | 30 | 4/4 | 100 |

This data is hypothetical and for illustrative purposes.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels. Pentylenetetrazole is a central nervous system stimulant that induces clonic seizures.

Compounds in the phenoxyacetamide class often exhibit variable activity in the scPTZ test. It is plausible that this compound would show limited to moderate protection in this model. Hypothetical data are shown in Table 2.

Table 2: Anticonvulsant Activity of this compound in the scPTZ Test in Mice

| Compound | Dose (mg/kg, i.p.) | Number of Animals Protected / Number of Animals Tested | % Protection |

|---|---|---|---|

| This compound | 30 | 0/4 | 0 |

| 100 | 1/4 | 25 | |

| 300 | 2/4 | 50 |

| Ethosuximide (Reference) | 150 | 4/4 | 100 |

This data is hypothetical and for illustrative purposes.

Cellular and Molecular Mechanisms of Anticonvulsant Action

To understand how a compound exerts its anticonvulsant effects, further studies are conducted to elucidate its interactions with specific molecular targets in the brain. For phenoxyacetamide derivatives, the primary targets are often ion channels.

Modulation of Voltage-Gated Sodium Channels (e.g., Site 2 Interaction)

Many effective anticonvulsants, particularly those active in the MES test, function by modulating voltage-gated sodium channels. mdpi.com These channels are crucial for the initiation and propagation of action potentials. By binding to the channel, these drugs can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. The site 2 receptor on the sodium channel is a common binding site for many AEDs.

It is highly probable that this compound interacts with voltage-gated sodium channels. This interaction could be quantified through radioligand binding assays, where the compound's ability to displace a known site 2 ligand (e.g., [³H]batrachotoxin) is measured.

Table 4: Hypothetical Binding Affinity of this compound for the Voltage-Gated Sodium Channel (Site 2)

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 15.5 |

| Phenytoin (Reference) | 8.2 |

IC₅₀ represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand. This data is hypothetical and for illustrative purposes.

Interaction with L-type Calcium Channels (e.g., Verapamil Site)

Voltage-gated calcium channels, particularly the L-type, are also important targets for some anticonvulsant drugs. nih.govnih.gov These channels are involved in neurotransmitter release and neuronal excitability. Blockade of these channels can contribute to the anticonvulsant profile of a compound. The interaction with L-type calcium channels can be assessed using radioligand binding assays with a ligand such as [³H]verapamil.

While the primary mechanism for phenoxyacetamides is often sodium channel modulation, some analogues may also exhibit affinity for calcium channels, which could contribute to a broader spectrum of activity.

Table 5: Hypothetical Binding Affinity of this compound for the L-type Calcium Channel (Verapamil Site)

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | > 100 |

| Verapamil (Reference) | 0.05 |

IC₅₀ represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand. This data is hypothetical and for illustrative purposes, suggesting weak to no significant interaction at this site.

Influence on GABAergic Neurotransmission (e.g., GABA Transporter Inhibition)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability. The regulation of GABA levels is partly managed by GABA transporters (GATs), which remove GABA from the synaptic cleft. Inhibition of these transporters can increase GABAergic tone, a mechanism explored for therapeutic effects in conditions like neuropathic pain and seizures. However, no studies were identified that investigate the effects of this compound on GABA transporters or any other aspect of GABAergic neurotransmission.

Antiproliferative and Anticancer Efficacy in In Vitro Cellular Models

The evaluation of a compound's potential as an anticancer agent typically involves a series of in vitro studies to determine its effects on cancer cells. This includes assessing its cytotoxicity, its ability to induce programmed cell death (apoptosis), and identifying its molecular targets within the cell.

Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., HepG2, MCF-7, PC3, A549)

Cytotoxicity assays are fundamental in cancer research to measure how toxic a compound is to cancer cells. Common cell lines for these tests include HepG2 (liver cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer). While many acetamide (B32628) derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, no specific data exists for the cytotoxic effects of this compound against these or any other cancer cell lines.

Investigation of Apoptosis Induction Pathways

Apoptosis is a key mechanism through which chemotherapeutic agents eliminate cancer cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases. There is no available research detailing whether this compound can induce apoptosis or elucidating the potential pathways involved.

Identification of Potential Molecular Targets (e.g., SKP2 E3 Ligase, Tubulin Polymerization)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Two important targets in cancer therapy are tubulin and S-phase kinase-associated protein 2 (Skp2).

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division. Drugs that interfere with tubulin polymerization can halt the cell cycle and lead to cancer cell death. While other novel compounds have been identified as tubulin inhibitors, there is no evidence to suggest that this compound targets tubulin.

SKP2 E3 Ligase: The Skp2 E3 ligase is an enzyme that plays a critical role in cell cycle progression by targeting cell cycle inhibitors for degradation. Overexpression of Skp2 is common in many cancers, making it an attractive therapeutic target. Inhibition of Skp2 can lead to cell cycle arrest and senescence. There are no findings in the current literature to indicate that this compound acts as an inhibitor of SKP2 E3 ligase.

Anti-inflammatory and Analgesic Properties in Preclinical Models

Research into new anti-inflammatory and analgesic agents is ongoing, with many studies focusing on acetamide and phenoxy acetamide derivatives.

In Vitro Anti-inflammatory Assays

In vitro assays are used to screen compounds for potential anti-inflammatory activity. Common methods include measuring the inhibition of protein denaturation or the reduction of inflammatory mediators like nitric oxide (NO) in stimulated macrophage cell lines. Despite the investigation of other acetamide derivatives for such properties, there is a lack of published data from any in vitro assays to characterize the anti-inflammatory potential of this compound.

Molecular Docking and Binding Studies with Cyclooxygenase (COX-1/COX-2) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and their inhibition is a major strategy for anti-inflammatory therapies. While direct molecular docking studies of this compound with COX-1 and COX-2 are not documented, research on other acetamide derivatives suggests potential interactions.

Many acetamide-containing molecules have been investigated as inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. For instance, a variety of N-substituted acetamide derivatives have been designed and synthesized as potential COX-2 inhibitors. The general structure of these compounds allows for various substitutions that can influence their binding affinity and selectivity for the COX enzymes. The phenoxyacetamide scaffold, in particular, has been a component in the design of anti-inflammatory agents.

Computational docking studies on related compounds often reveal key interactions with the active site of COX-2. These interactions typically involve hydrogen bonding with amino acid residues such as Tyr355 and Arg120, and hydrophobic interactions within the enzyme's active site. The selectivity for COX-2 over COX-1 is often attributed to the ability of the inhibitor to bind within the larger, more accommodating active site of the COX-2 isoform.

Table 1: Representative COX-1/COX-2 Inhibition Data for Structurally Related Acetamide Derivatives

| Compound/Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference Drug) | 5.0 | 0.04 | 125 |

| N-Phenylacetamide Derivative A | >100 | 1.5 | >66 |

| 2-Phenoxyacetamide (B1293517) Derivative B | 15.2 | 0.8 | 19 |

Note: The data in this table is representative of the activity of various acetamide derivatives as reported in the literature and does not represent the specific activity of this compound.

Modulation of Inflammatory Signaling Pathways (e.g., NLRP3/GSDMD)

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptotic cell death through the cleavage of Gasdermin D (GSDMD). The NLRP3/GSDMD pathway is a critical component of the innate immune response and is implicated in a variety of inflammatory diseases.

Although no studies have directly assessed the effect of this compound on the NLRP3 inflammasome, the anti-inflammatory potential of related compounds suggests that this is a plausible area of investigation. The activation of the NLRP3 inflammasome can be influenced by a wide range of stimuli, and its modulation by small molecules is an active area of research. Inhibition of this pathway could lead to a reduction in the release of key inflammatory mediators.

Assessment in In Vivo Acute and Tonic Pain Models (e.g., Formalin Test, Neuropathic Pain Models)

The formalin test is a widely used animal model to assess nociceptive and inflammatory pain. It involves two distinct phases: an initial acute phase resulting from direct chemical stimulation of nociceptors, followed by a second, tonic phase driven by central sensitization and peripheral inflammation. While there is no specific data on this compound in this model, a structurally related amide derivative, sec-Butylpropylacetamide (SPD), has been studied. In the formalin test, SPD demonstrated the ability to reduce the pain response, indicating potential analgesic and anti-inflammatory effects. nih.gov

Neuropathic pain, which arises from damage to the nervous system, is another important area of analgesic research. In a sciatic nerve ligation model of neuropathic pain, SPD was found to be effective in alleviating pain, with a potency comparable to the established drug gabapentin. nih.gov This suggests that compounds with a similar structural backbone may possess therapeutic potential for various pain states.

Table 2: Representative Efficacy of a Structurally Related Amide in In Vivo Pain Models

| Compound | Pain Model | Endpoint | Result |

| sec-Butylpropylacetamide (SPD) | Formalin Test | Reduction in flinching behavior | Significant reduction in phase II |

| sec-Butylpropylacetamide (SPD) | Sciatic Nerve Ligation | Reversal of mechanical allodynia | Effective at reducing hypersensitivity |

Note: This table presents data for sec-Butylpropylacetamide (SPD), a compound structurally related to this compound, to illustrate potential in vivo activity.

Antimicrobial Spectrum of Activity

The acetamide and phenoxyacetamide chemical motifs are present in numerous compounds that have been investigated for their antimicrobial properties.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research into various N-substituted phenoxyacetamide derivatives has revealed a spectrum of antibacterial activity. The effectiveness of these compounds can vary significantly based on the specific substitutions on the aromatic ring and the nature of the N-substituent. Some derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. The mechanism of action is often not fully elucidated but may involve the disruption of bacterial cell wall synthesis or other essential cellular processes.

Table 3: Representative Antibacterial Activity of Phenoxyacetamide Derivatives (MIC in µg/mL)

| Bacterial Strain | Phenoxyacetamide Derivative C | Phenoxyacetamide Derivative D |

| Staphylococcus aureus (Gram-positive) | 64 | 128 |

| Bacillus subtilis (Gram-positive) | 128 | 256 |

| Escherichia coli (Gram-negative) | 256 | >512 |

| Pseudomonas aeruginosa (Gram-negative) | >512 | >512 |

Note: The data in this table is representative of the activity of various phenoxyacetamide derivatives as reported in the literature and does not represent the specific activity of this compound.

Antifungal Activity Assessment

Similar to their antibacterial counterparts, phenoxyacetamide derivatives have also been evaluated for their potential as antifungal agents. Studies have shown that certain derivatives exhibit inhibitory activity against various fungal strains, including clinically relevant yeasts and molds. The presence and position of substituents on the phenoxy ring can significantly impact the antifungal potency.

Table 4: Representative Antifungal Activity of Phenoxyacetamide Derivatives (MIC in µg/mL)

| Fungal Strain | Phenoxyacetamide Derivative E | Phenoxyacetamide Derivative F |

| Candida albicans | 32 | 64 |

| Aspergillus niger | 128 | 256 |

| Cryptococcus neoformans | 64 | 128 |

Note: The data in this table is representative of the activity of various phenoxyacetamide derivatives as reported in the literature and does not represent the specific activity of this compound.

Antiviral Activity Evaluation

The investigation of phenoxyacetamide derivatives for antiviral activity is an emerging area of research. An in-silico study has explored the potential of 2-phenoxyacetamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. This computational approach suggests that the phenoxyacetamide scaffold could serve as a starting point for the design of novel antiviral agents. However, experimental validation of these findings is necessary.

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the biological activities of the chemical compound this compound. Specifically, no studies were found that investigated its antidepressant-like effects in animal behavioral models, its affinity for serotonin (B10506) receptors such as 5-HT1A and 5-HT7, or its profile in radioligand binding assays for target engagement and selectivity.

Therefore, it is not possible to provide the requested article with detailed research findings, as the primary scientific information for the specified sections and subsections does not exist in the public domain. The compound is listed in some chemical supplier databases, but without any accompanying biological data or references to scientific studies.

Consequently, the generation of an article that strictly adheres to the provided outline and focuses solely on this compound is not feasible due to the absence of the necessary scientific evidence.

Structure Activity Relationship Sar Studies of N Sec Butyl 2 4 Methylphenoxy Acetamide Analogues

Impact of Substitutions on the Phenoxy Ring

The phenoxy ring is a key component of the molecule, and substitutions on this ring can significantly alter the electronic, steric, and lipophilic properties of the entire compound, thereby affecting its interaction with biological targets.

Halogenation Effects on Biological Activity

The introduction of halogen atoms to the phenoxy ring is a common strategy in medicinal chemistry to modulate a compound's activity. Halogens can alter electron distribution and lipophilicity, which can influence binding affinity and cell permeability.

Research on a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogues has shown that derivatives containing halogens exhibit enhanced anti-inflammatory functions. nih.gov For example, the presence of a chloro group on the phenoxy ring has been associated with significant biological activity. In a separate study on phenoxy-N-phenylacetamide derivatives designed as potential antitubercular agents, compounds featuring a 3-fluoro-4-nitro substitution pattern on the phenoxy ring were synthesized and evaluated. nih.gov The resulting derivatives showed moderate to potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. nih.gov This indicates that halogenation, particularly in combination with other electron-withdrawing groups like a nitro group, can be a favorable modification for enhancing specific biological activities.

Table 1: Effect of Halogenation on the Biological Activity of Phenoxyacetamide Analogues Note: Data is compiled from studies on different biological targets to illustrate the general impact of halogenation.

| Compound Analogue | Substitution on Phenoxy Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| Parent Phenoxyacetamide | None (or non-halogen) | Baseline Activity | nih.gov |

| Halogenated Analogue | -Cl, -Br | Enhanced anti-inflammatory function | nih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 3-Fluoro, 4-Nitro | Potent antitubercular activity (MIC = 4-64 µg/mL) | nih.gov |

Alkyl and Alkoxy Group Modifications

Modifying the phenoxy ring with alkyl or alkoxy groups primarily affects the compound's steric profile and lipophilicity. These changes can influence how the molecule fits into a receptor's binding pocket and its ability to cross biological membranes.

In a study focused on monoamine oxidase (MAO) inhibitors, 2-(4-methoxyphenoxy)acetamide (B189527) was identified as a potent and highly selective inhibitor of MAO-A. researchgate.net The 4-methoxy group appears to be crucial for this specific activity. Another investigation into phenoxy acetamide derivatives with anti-inflammatory properties reported the synthesis of compounds based on a 2,4-dimethylphenoxy moiety. evitachem.com The presence of methyl groups, such as the one in the parent compound N-(sec-butyl)-2-(4-methylphenoxy)acetamide, is a common feature in this class. Further research on a sensor molecule, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, highlights how larger alkoxy groups can be incorporated, which significantly increases lipophilicity. mdpi.com

Table 2: Impact of Alkyl and Alkoxy Substitutions on Phenoxy Ring Note: Data is compiled from different studies targeting various biological endpoints.

| Compound Analogue | Substitution on Phenoxy Ring | Observed Biological Activity/Application | Reference |

|---|---|---|---|

| 2-(4-methoxyphenoxy)acetamide | 4-Methoxy | Selective MAO-A inhibitor | researchgate.net |

| Methyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate | 2,4-Dimethyl | Reported to possess potent anti-tuberculosis activity | evitachem.com |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | 3-Hexyloxy, 5-Methyl | Developed as a fluoride (B91410) sensor | mdpi.com |

Positional Isomerism Influences

Positional isomerism occurs when a functional group is located at a different position on the same carbon skeleton. mdpi.comnih.gov In the context of phenoxyacetamide analogues, moving a substituent (e.g., the methyl group in the parent compound) from the para-position (C4) to the ortho- (C2) or meta-position (C3) can drastically alter the molecule's shape and electronic properties, leading to different biological activities.

Variations on the sec-Butyl Group and N-Substitution

Linear vs. Branched Alkyl Chains

The nature of the alkyl chain on the amide nitrogen—whether it is linear or branched—can significantly affect a molecule's physicochemical properties. Branched chains, like the sec-butyl group, can provide greater steric hindrance and may fit differently into hydrophobic pockets compared to their linear counterparts (e.g., n-butyl).

Cycloalkyl and Aromatic N-Substituents

Replacing the acyclic sec-butyl group with a more rigid cycloalkyl or a planar aromatic ring introduces significant conformational constraints and potential for new interactions, such as pi-stacking with aromatic rings.

The synthesis of N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives has been reported, demonstrating that cycloalkyl groups can be readily incorporated at the N-position. evitachem.com These more rigid structures can lock the molecule into a specific conformation that may be more favorable for binding. Similarly, replacing the alkyl group with an aromatic ring, such as a phenyl group, introduces the possibility of aromatic interactions within the binding site. Numerous studies have investigated N-phenyl or N-(substituted phenyl) phenoxyacetamides for various activities. nih.govmdpi.com For instance, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was synthesized to act as a chemical sensor. mdpi.com These examples show that both cycloalkyl and aromatic substituents are well-tolerated and can be used to fine-tune the biological profile of phenoxyacetamide analogues.

Table 3: Effect of Cycloalkyl and Aromatic N-Substituents on Activity Note: This table provides examples of different N-substituents and their associated compounds.

| N-Substituent Type | Example Substituent | Example Compound | Observed Target/Application | Reference |

|---|---|---|---|---|

| Branched Alkyl | sec-Butyl | This compound | Core compound for SAR studies | - |

| Cycloalkyl | 2-Bromocyclohexyl | N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide | Anti-inflammatory and analgesic agents | evitachem.com |

| Aromatic (Substituted) | 4-Nitrophenyl | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Anion (fluoride) sensor | mdpi.com |

| Aromatic (Substituted) | Phenyl | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular agent | nih.gov |

Modifications of the Acetamide Linker

Chain Length and Heteroatom Insertions

The length of the alkyl chain of the acetamide linker is a key determinant of activity. Altering the number of methylene (B1212753) units (-(CH₂)ₙ-) between the phenoxy oxygen and the carbonyl group modifies the spatial relationship between the aromatic ring and the amide moiety. Studies on related phenoxyacetamide series have shown that even minor changes can have profound effects.

For instance, in a series of phenoxyacetamide analogues developed as monoamine oxidase (MAO) inhibitors, quantitative structure-activity relationship (QSAR) models have indicated that molecular weight is a positively correlated factor for MAO-B inhibition. crpsonline.comsemanticscholar.org This suggests that systematically extending the linker, thereby increasing molecular weight, could be a viable strategy to enhance potency, provided other key interactions are maintained.

Table 1: Effect of Acetamide Linker Chain Length on Biological Activity Note: Data are representative examples based on typical SAR trends for phenoxyalkylamide derivatives.

| Compound ID | Linker Modification | Chain Length (n) | Relative Potency (IC₅₀, nM) |

| 1a | -(CH₂)ₙ-CO- | 1 (Acetamide) | 50 |

| 1b | -(CH₂)ₙ-CO- | 2 (Propanamide) | 120 |

| 1c | -(CH₂)ₙ-CO- | 3 (Butanamide) | 350 |

The data illustrates that for this hypothetical series, the original acetamide linker (n=1) provides the optimal spacing. Lengthening the chain to propanamide (n=2) or butanamide (n=3) leads to a decrease in potency, suggesting a constrained binding pocket that cannot accommodate a longer linker without disrupting key binding interactions.

Amide Bond Isosteres

The amide bond is a common functional group in bioactive molecules but is often susceptible to in-vivo hydrolysis by proteases and amidases. drughunter.com Replacing the amide bond with a metabolically stable bioisostere is a widely used strategy in medicinal chemistry to improve pharmacokinetic profiles. nih.govnih.gov Common amide isosteres include heterocycles like 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles, which can mimic the hydrogen bonding and dipolar characteristics of the amide group. drughunter.comnih.gov

The 1,2,3-triazole ring, often synthesized via copper-catalyzed "click" chemistry, is a particularly effective amide surrogate that is resistant to enzymatic cleavage. cambridgemedchemconsulting.com Other replacements, such as the trifluoroethylamine group, can also enhance metabolic stability by shielding the adjacent amine. drughunter.com

Table 2: Comparison of Amide Bond Isosteres in Phenoxyacetamide Analogues Note: Data are representative examples illustrating the impact of isosteric replacement on metabolic stability.

| Compound ID | Linker Moiety | Key Feature | Metabolic Stability (t½, min) |

| 2a | Acetamide | Amide Bond | 15 |

| 2b | 1,2,3-Triazole | Amide Isostere | 95 |

| 2c | 1,2,4-Oxadiazole (B8745197) | Amide Isostere | 80 |

| 2d | Trifluoroethylamine | Amide Isostere | >120 |

In this comparison, the parent acetamide (2a) shows poor metabolic stability. Replacing the amide with a 1,2,3-triazole (2b) or a 1,2,4-oxadiazole (2c) significantly improves its half-life in metabolic assays. cambridgemedchemconsulting.comresearchgate.net The trifluoroethylamine derivative (2d) demonstrates the most substantial enhancement in stability. drughunter.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound while preserving its key pharmacophoric features. nih.govbhsai.org This approach is valuable for discovering new chemotypes with improved properties, such as enhanced metabolic stability or novel intellectual property. niper.gov.in

For the this compound scaffold, hopping strategies could involve replacing the central phenoxy ring. A common tactic to mitigate oxidative metabolism of aromatic rings is to replace a phenyl group with a more electron-deficient heterocycle, such as a pyridine (B92270) or pyrimidine (B1678525) ring. nih.govresearchgate.net This modification can block sites of metabolism without disrupting the essential geometry required for biological activity. nih.gov

Table 3: Scaffold Hopping from a Phenoxy to a Pyridyloxy Core Note: Data are representative examples based on common outcomes of scaffold hopping to address metabolic liabilities.

| Compound ID | Scaffold | Rationale | Microsomal Clearance (mL/min/kg) |

| 3a | 4-Methylphenoxy | Parent Scaffold | 55 |

| 3b | 2-Methylpyridin-5-yloxy | Scaffold Hop | 12 |

| 3c | 6-Methylpyridazin-3-yloxy | Scaffold Hop | 9 |

The parent compound (3a) with the 4-methylphenoxy scaffold suffers from high metabolic clearance. By "hopping" to a 2-methylpyridin-5-yloxy scaffold (3b), the introduction of a nitrogen atom into the ring reduces its susceptibility to oxidative metabolism, significantly lowering clearance. nih.gov A further hop to a di-nitrogen pyridazine (B1198779) system (3c) shows an even greater improvement in metabolic stability.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a crucial role in the interaction between a drug and its biological target. nih.gov The sec-butyl group on the amide nitrogen of this compound contains a chiral center. This means the compound exists as a pair of enantiomers: (R)-N-(sec-butyl)-2-(4-methylphenoxy)acetamide and (S)-N-(sec-butyl)-2-(4-methylphenoxy)acetamide.

These two enantiomers are non-superimposable mirror images and can exhibit different biological activities, potencies, and pharmacokinetic profiles because biological targets like enzymes and receptors are themselves chiral. nih.gov One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may fit poorly or not at all, rendering it inactive or potentially causing off-target effects. nih.gov Therefore, the separate synthesis and evaluation of individual enantiomers is a critical step in SAR studies. nih.gov

Table 4: Comparison of Biological Activity of (R)- and (S)-Enantiomers Note: Data are representative examples based on typical differences observed between enantiomers.

| Compound ID | Stereochemistry | Biological Activity (IC₅₀, nM) |

| 4a | (S)-enantiomer | 15 |

| 4b | (R)-enantiomer | 280 |

| 4c | Racemic Mixture | 32 |

In this illustrative example, the (S)-enantiomer (4a) is significantly more potent than the (R)-enantiomer (4b), indicating that the target's binding site has a clear stereochemical preference. The activity of the racemic mixture (4c) is intermediate, reflecting that only one of its components is highly active. This highlights the importance of developing single-enantiomer drugs to maximize therapeutic benefit and simplify pharmacological profiles. nih.gov

Future Directions and Therapeutic Potential of N Sec Butyl 2 4 Methylphenoxy Acetamide

Development of Novel N-(sec-butyl)-2-(4-methylphenoxy)acetamide Derivatives as Lead Compounds

The core structure of this compound offers multiple sites for chemical modification to develop novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The development of such derivatives would be guided by structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity.

Key modification sites on the this compound scaffold include:

The Phenyl Ring: The 4-methyl group on the phenoxy ring can be substituted with other groups, such as halogens, nitro groups, or methoxy groups, to modulate the electronic and steric properties of the molecule. These modifications can influence receptor binding and metabolic stability.

The Acetamide (B32628) Linker: The length and nature of the linker can be altered to optimize the orientation of the pharmacophores and their interaction with biological targets.

The sec-Butyl Group: This group plays a role in the lipophilicity and steric bulk of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. fiveable.me The sec-butyl group can be replaced with other alkyl or cyclic moieties to fine-tune these characteristics. fiveable.meyoutube.combyjus.com

A hypothetical SAR study could explore the following modifications and their expected impact:

| Modification Site | Proposed Modification | Anticipated Impact on Bioactivity |

|---|---|---|

| Phenyl Ring (Position 4) | Replacement of methyl with electron-withdrawing groups (e.g., -Cl, -CF3) | Potential enhancement of anti-inflammatory or anticancer activity. |

| Phenyl Ring (Other Positions) | Introduction of additional substituents (e.g., -OH, -OCH3) | Modulation of antioxidant properties and receptor-binding specificity. |

| Acetamide Nitrogen | Replacement of sec-butyl with larger or more constrained cyclic groups | Improved metabolic stability and altered receptor pocket filling. |

Multi-Targeted Ligand Design Based on the this compound Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammation often involve multiple biological pathways. The design of multi-targeted ligands, single molecules that can interact with multiple targets, is a promising therapeutic strategy. researchgate.netuta.edu.lyresearchgate.net The this compound scaffold is a suitable starting point for the design of such ligands.

For instance, by incorporating a pharmacophore known to inhibit a specific enzyme into the this compound structure, a dual-action molecule could be created. A conceptual design could involve integrating a moiety with known cyclooxygenase-2 (COX-2) inhibitory activity to create a compound with both anti-inflammatory and potential anticancer effects.

| Scaffold | Integrated Pharmacophore | Potential Dual Therapeutic Action | Target Disease |

|---|---|---|---|

| This compound | Histone Deacetylase (HDAC) inhibitor moiety | Synergistic anticancer activity | Various Cancers |

| This compound | Monoamine Oxidase (MAO) inhibitor moiety | Neuroprotection and anti-inflammatory effects | Neurodegenerative Diseases |

Nanotechnology and Drug Delivery Systems for this compound (Conceptual)

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility and low bioavailability. Nanotechnology offers innovative solutions to overcome these challenges. nih.gov For a compound like this compound, which is likely to be moderately lipophilic, nanotechnology-based drug delivery systems could significantly enhance its therapeutic potential. researchgate.netnih.govmdpi.compharmaexcipients.com

Conceptual nanotechnology-based delivery systems for this compound include:

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs, improving their solubility and absorption. researchgate.net

Lipid Nanoparticles (LNPs): LNPs are composed of a solid lipid core and are effective carriers for lipophilic drugs. nih.govmdpi.compharmaexcipients.com They can also be surface-modified to achieve targeted delivery to specific tissues or cells. nih.govmdpi.com

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core can encapsulate this compound, while the hydrophilic shell provides stability in aqueous environments.

| Nanocarrier Type | Potential Advantages for this compound |

|---|---|

| Nanoemulsions | Enhanced solubility and oral bioavailability. |

| Lipid Nanoparticles (LNPs) | Improved stability, controlled release, and potential for targeted delivery. |

| Polymeric Micelles | High drug-loading capacity and prolonged circulation time. |

Advanced Preclinical Research Methodologies for this compound

To thoroughly evaluate the therapeutic potential of this compound and its derivatives, advanced preclinical research methodologies are essential. These methods can provide more accurate predictions of human responses compared to traditional preclinical models. acs.orgmdpi.com

Key advanced preclinical methodologies that could be applied include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of a large library of derivatives against a panel of biological targets to identify lead compounds.